An In-depth Technical Guide to D-phenylalaninamide
An In-depth Technical Guide to D-phenylalaninamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-phenylalaninamide, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a summary of its current applications in research.
Core Properties of D-phenylalaninamide
D-phenylalaninamide is the amide derivative of the non-proteinogenic amino acid D-phenylalanine. While the L-enantiomer is common in nature, the D-form and its derivatives are of significant interest in medicinal chemistry due to their increased stability against enzymatic degradation. The hydrochloride salt of D-phenylalaninamide is a common commercially available form.
CAS Number:
-
D-Phenylalanine amide hydrochloride: 71666-94-9[]
The following table summarizes the key chemical and physical properties of D-phenylalaninamide and its hydrochloride salt. Data for the L-hydrochloride salt is included for comparison, as it is more extensively characterized and provides a reasonable estimate for the D-enantiomer's properties.
| Property | Value (D-phenylalaninamide) | Value (D-phenylalaninamide HCl) | Value (L-phenylalaninamide HCl) | Source(s) |
| Molecular Formula | C₉H₁₂N₂O | C₉H₁₃ClN₂O | C₉H₁₃ClN₂O | [6][7][8] |
| Molecular Weight | 164.20 g/mol | 200.67 g/mol | 200.67 g/mol | [4][6][7][9][10] |
| Appearance | White to off-white solid/powder | White to near-white powder/crystal | White to near-white powder/crystal | [7][9][10] |
| Melting Point | Not widely reported | Not widely reported | 234 °C | [7][9][10] |
| Boiling Point | Not widely reported | Not widely reported | 356.9 °C at 760 mmHg | [7][9][10] |
| Solubility | Soluble in water | Soluble in water | Soluble in water | [8][9][10] |
| Optical Rotation [α]20/D | Not widely reported | Not widely reported | +15.0 to +23.0° (c=2, H₂O) | [10] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of D-phenylalaninamide are crucial for its application in research and development.
A common and effective method for the synthesis of D-phenylalaninamide is the amidation of a protected D-phenylalanine precursor, followed by deprotection. The following protocol is a representative example using Boc-protected D-phenylalanine and a peptide coupling agent.
Protocol:
-
Starting Material: Begin with Boc-D-phenylalanine.
-
Amide Coupling:
-
Dissolve Boc-D-phenylalanine in a suitable solvent such as dichloromethane (DCM) or a mixture of ethyl acetate and pyridine.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent. Propylphosphonic anhydride (T3P®) is an effective choice that minimizes racemization.[11][12] Other agents like PyBOP® can also be used.[12]
-
Add an amine source, such as a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at 0 °C for a few hours and then allow it to warm to room temperature overnight.
-
-
Work-up and Extraction:
-
Quench the reaction with water or a mild aqueous acid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid, a weak base (like sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Boc-D-phenylalaninamide.
-
-
Boc Deprotection:
-
Dissolve the crude Boc-D-phenylalaninamide in a suitable solvent like dichloromethane or ethyl acetate.
-
Add an excess of a strong acid, typically trifluoroacetic acid (TFA), to cleave the Boc protecting group.[11]
-
Stir the reaction at room temperature for 1-2 hours.
-
-
Isolation of Final Product:
-
Evaporate the solvent and excess acid under reduced pressure.
-
The resulting product will be the TFA salt of D-phenylalaninamide. To obtain the free amide or the hydrochloride salt, further purification and salt formation steps are required. For the hydrochloride salt, the residue can be dissolved in a minimal amount of water and treated with hydrochloric acid, followed by precipitation or lyophilization.
-
Purification is critical to remove unreacted starting materials, byproducts, and reagents from the synthesis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying amino acid amides.
Protocol:
-
Sample Preparation: Dissolve the crude D-phenylalaninamide in a minimal amount of the initial mobile phase, typically a mixture of water and a small amount of acetonitrile, with 0.1% trifluoroacetic acid (TFA).
-
Chromatographic System:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Elution Gradient:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the dissolved crude product.
-
Apply a linear gradient of increasing Mobile Phase B to elute the compounds based on their hydrophobicity. D-phenylalaninamide will elute as the concentration of acetonitrile increases.
-
-
Fraction Collection and Analysis:
-
Monitor the elution profile using a UV detector, typically at 210-220 nm.
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
-
Product Isolation:
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified D-phenylalaninamide as a TFA salt. For the hydrochloride salt, ion exchange chromatography may be necessary before lyophilization.
-
To confirm the identity and purity of the synthesized D-phenylalaninamide, several analytical techniques can be employed.
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC: To determine the purity of the final product.
-
Chiral HPLC: To confirm the enantiomeric excess (ee%) and ensure that no racemization occurred during synthesis.[11]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure of D-phenylalaninamide.
Biological Activity and Applications
While D-phenylalaninamide itself is primarily a chiral building block, its derivatives are the subject of significant research in drug development. The D-configuration often imparts resistance to proteolysis, enhancing the pharmacokinetic properties of peptide-based drugs.
-
Antimycobacterial Agents: Derivatives of Nα-aroyl-N-aryl-D-phenylalanine amide have shown promising activity against Mycobacterium abscessus and other mycobacteria.[11][13] These compounds act as inhibitors of bacterial RNA polymerase, binding to a different site than rifamycins.[11] The R-enantiomer (D-form) of these derivatives is essential for their activity.[11]
-
HIV-1 Capsid Inhibitors: Phenylalanine derivatives are being investigated as inhibitors of the HIV-1 capsid protein.[14] These molecules often contain a phenylalanine core that is crucial for their antiviral activity.[14]
-
Quorum Sensing Inhibitors: Some phenylalanine derivatives have been identified as potent inhibitors of quorum sensing in bacteria, a process that regulates virulence and biofilm formation.[15]
D-phenylalaninamide has no known direct involvement in major signaling pathways. However, its derivatives are designed to interact with specific biological targets, such as bacterial RNA polymerase in the case of antimycobacterial agents.[11]
Mandatory Visualizations
Caption: Workflow for D-phenylalaninamide synthesis and purification.
References
- 2. CAS 5241-58-7: Phenylalaninamide | CymitQuimica [cymitquimica.com]
- 3. pschemicals.com [pschemicals.com]
- 4. DL-Phenylalanine amide hydrochloride - [sigmaaldrich.com]
- 5. H-DL-PHE-NH2 HCL | 108321-83-1 [amp.chemicalbook.com]
- 6. Phenylalanine amide | C9H12N2O | CID 445694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Phenylalaninamide Hydrochloride | API Intermediate | Baishixing | ETW [etwinternational.com]
- 8. CAS 65864-22-4: L-phenylalaninamide hcl | CymitQuimica [cymitquimica.com]
- 9. lookchem.com [lookchem.com]
- 10. Page loading... [guidechem.com]
- 11. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Phenylalanine Amides Active against and Other Mycobacteria. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
